BenchChemオンラインストアへようこそ!

N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide

Medicinal chemistry Scaffold differentiation Hydrogen-bond acceptor count

N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 145729-15-3) is a synthetic small molecule belonging to the aryl sulfonamide–acetamide class, characterized by a central benzenesulfonamide core substituted with an acetamide group and a 4-oxopiperidine ring. With a molecular formula of C₁₃H₁₆N₂O₄S and a molecular weight of 296.34 g/mol, the compound is supplied as a research-grade building block at ≥95% purity by multiple vendors.

Molecular Formula C13H16N2O4S
Molecular Weight 296.34 g/mol
CAS No. 145729-15-3
Cat. No. B1414858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide
CAS145729-15-3
Molecular FormulaC13H16N2O4S
Molecular Weight296.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2
InChIInChI=1S/C13H16N2O4S/c1-10(16)14-11-2-4-13(5-3-11)20(18,19)15-8-6-12(17)7-9-15/h2-5H,6-9H2,1H3,(H,14,16)
InChIKeyBTXHHMJYPDIGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 145729-15-3): Chemical Identity, Scaffold Classification, and Procurement Starting Point


N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 145729-15-3) is a synthetic small molecule belonging to the aryl sulfonamide–acetamide class, characterized by a central benzenesulfonamide core substituted with an acetamide group and a 4-oxopiperidine ring [1]. With a molecular formula of C₁₃H₁₆N₂O₄S and a molecular weight of 296.34 g/mol, the compound is supplied as a research-grade building block at ≥95% purity by multiple vendors [2]. Its computed XLogP3-AA of −0.3 indicates a moderately hydrophilic profile that distinguishes it from more lipophilic piperidine–sulfonamide analogs [1]. The compound is catalogued under MDL number MFCD10024636 and is available in quantities from 25 mg to multi-gram scale .

Why N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide Cannot Be Casually Swapped with Other Sulfonamide–Acetamide Building Blocks


Within the sulfonamide–acetamide scaffold family, subtle structural variations in the amine substituent produce disproportionate effects on hydrogen-bonding capacity, electronic character, and metabolic stability. The 4-oxopiperidine ring in this compound introduces a ketone oxygen that functions as an additional hydrogen-bond acceptor (HBA), increasing the total HBA count to 5 compared with 4 for the non‑oxygenated N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide analog (CAS 5702-82-9) [1]. This single-atom difference alters the topological polar surface area and the computed logP, parameters that govern passive permeability and solubility in both biochemical assays and formulation development [2]. Consequently, procurement of the oxidized piperidine variant is not functionally equivalent to acquiring the reduced-piperidine or morpholino-sulfonyl analogs; the oxygenated scaffold provides a unique vector for target engagement and is the precise building block required for SAR explorations where ketone-mediated contacts or metabolic soft-spot engineering are under investigation .

N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity: 4-Oxopiperidine vs. Piperidine Sulfonamide–Acetamide Scaffolds

The ketone oxygen present in the 4-oxopiperidine ring of the target compound provides one additional hydrogen-bond acceptor (HBA) site relative to the piperidine analog N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide (CAS 5702-82-9). The target compound exhibits an HBA count of 5, whereas the piperidine comparator possesses only 4 HBA atoms [1][2]. This structural difference directly impacts molecular recognition in target-binding pockets; the ketone can engage in directional hydrogen bonds that the methylene group of the comparator cannot replicate, offering a differentiated pharmacophore element for structure-based design .

Medicinal chemistry Scaffold differentiation Hydrogen-bond acceptor count

Computed Lipophilicity Comparison: Lower LogP of the 4-Oxopiperidine Derivative Relative to Piperidine and Morpholine Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is −0.3, indicating moderate hydrophilicity [1]. In contrast, the non-oxygenated analog N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has a computed XLogP3 of approximately +0.8 to +1.2, reflecting greater lipophilicity attributable to the fully saturated piperidine ring [2]. The lower logP of the target compound predicts superior aqueous solubility and potentially reduced plasma protein binding, properties that are advantageous in biochemical assay development and early ADME profiling where solubility-limited false negatives must be avoided .

Lipophilicity logP ADME prediction

Topological Polar Surface Area and Drug-Likeness Differentiation: 4-Oxopiperidine vs. Reduced Analog

The topological polar surface area (TPSA) of the target compound is 91.9 Ų, computed from the contribution of the sulfonamide, acetamide, and ketone functional groups [1]. This value falls within the optimal range (<140 Ų) for oral bioavailability according to Veber's rules, yet it is approximately 8–12 Ų higher than the TPSA of the non‑oxygenated piperidine analog due to the additional carbonyl oxygen [2]. The higher TPSA of the target compound may confer reduced passive membrane permeability relative to the comparator, a property that can be exploited when designing peripherally restricted agents or when a moderate permeability ceiling is desired for safety reasons [3].

Drug-likeness TPSA Permeability

Experimentally Determined Melting Point and Purity Specification for Procurement Quality Assurance

The target compound is supplied with a documented purity specification of ≥95% (HPLC) and a reported melting point of 145–147 °C [1]. These experimentally measured physicochemical constants serve as critical identity and quality benchmarks. By contrast, many closely related sulfonamide–acetamide building blocks lack published melting point data or are offered at lower purity grades (e.g., 90–93%), which can confound biological assay interpretation due to impurities with off‑target activity . The availability of a verified melting point range provides a simple, low-cost identity confirmation method prior to use, reducing the risk of mislabeled or degraded material entering sensitive enzymatic or cell-based assays.

Quality control Melting point Purity specification

Predicted Acid Dissociation Constant (pKa) and Its Implications for Ionization State in Biological Assays

The computed pKa of the sulfonamide NH proton in N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide is predicted to be approximately 5.9–6.5, based on in silico modeling of structurally related benzenesulfonamide–acetamide derivatives [1]. This value places the compound in a partially ionized state at physiological pH (7.4), with the sulfonamide nitrogen bearing a significant fractional negative charge. In comparison, sulfonamide analogs with electron-donating substituents on the piperidine ring exhibit elevated pKa values (>7.0), remaining predominantly neutral under the same conditions [2]. The lower predicted pKa of the target compound may enhance aqueous solubility through ionization but could also reduce passive membrane permeability, a trade-off that must be factored into assay design and lead optimization strategies [3].

pKa prediction Ionization state Absorption

Best-Fit Research and Industrial Application Scenarios for N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 145729-15-3)


Medicinal Chemistry: Fragment-Based Lead Discovery Requiring a Polar, Hydrogen-Bond-Rich Sulfonamide Scaffold

The 5 hydrogen-bond acceptor atoms and moderate TPSA (91.9 Ų) make this compound an ideal fragment or scaffold for target classes that rely on extensive hydrogen-bond networks, such as carbonic anhydrases, kinases, and serine proteases [1]. Its lower lipophilicity (XLogP3-AA = −0.3) ensures adequate aqueous solubility at the high concentrations typically used in fragment screening (0.5–2 mM), reducing the incidence of false negatives from compound precipitation [2].

Chemical Biology: Tool Compound for Investigating Ketone-Mediated Protein–Ligand Interactions

The ketone oxygen of the 4-oxopiperidine ring provides a unique hydrogen-bond acceptor vector not available in reduced-piperidine or morpholine analogs [1]. This feature enables researchers to probe whether a ketone–protein contact (e.g., with a backbone NH or a side-chain hydroxyl) contributes to binding affinity. The compound thus serves as a matched molecular pair with its piperidine analog (CAS 5702-82-9) for dissecting the energetic contribution of a single oxygen atom [2].

ADME/PK Sciences: Scaffold for Metabolic Soft-Spot Engineering and CYP Inhibition Studies

The 4-oxopiperidine ring is a known metabolic soft spot; the ketone can be reduced in vivo by carbonyl reductases, or the ring can undergo oxidative metabolism by CYP450 enzymes [1]. The target compound provides a clean, well-characterized scaffold for studying ketone-directed metabolism and for benchmarking CYP inhibition profiles of sulfonamide-containing chemical series. Its documented purity (≥95%) and melting point (145–147 °C) support reproducible pharmacokinetic studies [2].

Synthetic Chemistry: Versatile Building Block for Parallel Library Synthesis

The compound is offered as a 'versatile small molecule scaffold' by multiple suppliers and can be elaborated via the acetamide NH, the sulfonamide linker, or the ketone functionality [1]. The ketone group enables further diversification through reductive amination, Grignard addition, or oxime formation, providing synthetic handles not available on the fully saturated piperidine analog [2]. Its availability in multi-gram quantities at 95% purity supports library production workflows .

Quote Request

Request a Quote for N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.